2-chloro-6-piperazin-1-yl-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-piperazin-1-yl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN6/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16/h5,11H,1-4H2,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGMEOBEERPDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Core Scaffold Modifications
The C2 position of the 2-chloro-6-piperazin-1-yl-9H-purine scaffold represents a key site for structural diversification. The chlorine atom at this position is amenable to various chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These modifications allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.
Research into the synthesis of 2,6,9-trisubstituted purines has established a common and effective strategy that leverages the differential reactivity of the halogen atoms on a 2,6-dichloropurine (B15474) precursor. imtm.cz The C6 position of the purine (B94841) ring is generally more susceptible to nucleophilic attack or palladium-catalyzed coupling than the C2 position. imtm.czresearchgate.net This inherent regioselectivity allows for a sequential functionalization approach. Typically, the substituent at the C6 position, such as the piperazine (B1678402) moiety, is introduced first by reacting a 2,6-dichloro-9-alkylpurine intermediate with the desired nucleophile (e.g., an arylpiperazine). imtm.cz
Following the successful installation of the piperazine group at C6, the remaining chlorine atom at the C2 position becomes the target for subsequent derivatization. Nucleophilic aromatic substitution (SNAr) is a frequently employed method for this purpose. This reaction involves the displacement of the C2-chloro substituent by a variety of nucleophiles, most commonly primary or secondary amines.
A representative synthetic pathway involves heating the 2-chloro-6-(substituted)-9-alkylpurine intermediate with an excess of the desired amine in a high-boiling point solvent, such as n-butanol, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). imtm.cz This methodology has been shown to be effective for introducing a diverse range of amino groups to the C2 position, yielding the final 2,6,9-trisubstituted purine products in high yields. imtm.cz While steric properties of the incoming nucleophile can influence the reaction outcome, this approach provides a robust platform for creating libraries of analogues with varied C2 substituents. imtm.cz
The table below summarizes representative conditions and outcomes for the nucleophilic substitution at the C2 position, based on methodologies developed for analogous 2-chloro-6-substituted-purine systems. imtm.cz
| Entry | C2-Nucleophile | Solvent | Base | Conditions | Product (General Structure) |
| 1 | Benzylamine | n-Butanol | DIPEA | 110 °C, 12 h | 2-(Benzylamino)-6-(piperazin-1-yl)-9H-purine derivative |
| 2 | 3-Methoxybenzylamine | n-Butanol | DIPEA | 110 °C, 12 h | 2-((3-Methoxyphenyl)methylamino)-6-(piperazin-1-yl)-9H-purine derivative |
| 3 | 4-Fluorobenzylamine | n-Butanol | DIPEA | 110 °C, 12 h | 2-((4-Fluorophenyl)methylamino)-6-(piperazin-1-yl)-9H-purine derivative |
| 4 | Cyclohexylamine | n-Butanol | DIPEA | 110 °C, 12 h | 2-(Cyclohexylamino)-6-(piperazin-1-yl)-9H-purine derivative |
| 5 | Morpholine (B109124) | n-Butanol | DIPEA | 110 °C, 12 h | 2-Morpholino-6-(piperazin-1-yl)-9H-purine derivative |
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C2 Position of a 2-Chloro-6-substituted-purine Scaffold. Data derived from analogous synthetic strategies. imtm.cz
Beyond SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another powerful tool for modifying the C2 position. Although the C6 position is more reactive, selective coupling at C2 can be achieved, particularly if the C6 position is already functionalized or if specific catalysts and conditions are employed. researchgate.net For instance, reacting a 9-benzyl-6-chloro-2-iodopurine selectively with a boronic acid at the C2 position demonstrates the feasibility of C-C bond formation at this site, leaving the C6-chloro group intact for other transformations. researchgate.net This highlights the versatility of the purine core and the potential for creating diverse analogues of this compound through strategic application of modern synthetic methods.
Biological Activity and Molecular Mechanisms of Action
Antineoplastic and Antiproliferative Activities of 2-Chloro-6-piperazin-1-yl-9H-purine Derivatives
The core structure of this compound has been systematically modified to create a library of analogues with enhanced anticancer properties. These modifications often involve substitutions at the N-9 position of the purine (B94841) ring and on the piperazine (B1678402) moiety.
Extensive in vitro studies have confirmed the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. For instance, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine nucleobase analogs have shown potent anticancer activity. nih.gov
One study investigated a series of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives and found that several compounds exhibited significant cytotoxicity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines, with some compounds displaying IC50 values of less than 10 μM. nih.gov Notably, compound 19 from this series demonstrated high cytotoxic potential with an IC50 value of less than 5 μM. nih.gov
Another study on 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives also reported notable cytotoxic activity against Huh7, HCT116, and MCF7 cell lines. nih.gov Specifically, the 4-methylphenyl substituted piperazine analog, compound 6 , showed lower IC50 values compared to the clinically used anticancer agents 5-Fluorouracil and Fludarabine. nih.gov
The table below summarizes the in vitro cytotoxicity (IC50 in μM) of selected this compound derivatives against various cancer cell lines.
| Compound | Huh7 (Liver) | HCT116 (Colon) | MCF7 (Breast) |
| Compound 19 | < 5 μM | - | - |
| Compound 6 | 14.2 μM | - | - |
| Compound 5 | 17.9 μM | - | - |
| Compound 8 | 23.6 μM | - | - |
| 5-Fluorouracil | 30.6 μM | - | - |
| Fludarabine | 28.4 μM | - | - |
Data sourced from multiple studies. nih.govnih.gov The table presents a selection of compounds and cell lines for illustrative purposes.
Further research into 2,6,9-trisubstituted purine derivatives has also highlighted their cytotoxic potential. One such derivative, compound 7h , was found to be a potent agent when compared to cisplatin in four out of seven tested cancer cell lines. semanticscholar.org
The anticancer effects of this compound derivatives are attributed to their ability to interfere with fundamental cellular processes that govern cell survival and proliferation.
A primary mechanism by which these purine analogs exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. nih.govsemanticscholar.org Studies have shown that these compounds can trigger apoptotic pathways in cancer cells. For example, compound 19 was found to induce apoptosis in liver cancer cells. nih.gov The pro-apoptotic activity of these derivatives is often linked to the inhibition of key signaling proteins. The inactivation of c-Src, a protein often overactive in cancer, has been identified as a central event in the apoptosis induced by these newly synthesized purine analogs. nih.gov
Furthermore, it has been demonstrated that treatment with these compounds leads to a decrease in the levels of phospho-Src, phospho-Rb, cyclin E, and cdk2 in liver cancer cells, ultimately leading to apoptosis. nih.gov Purine nucleoside analogs, in general, are known to have broad antitumor activity by inducing apoptosis and inhibiting DNA synthesis. medchemexpress.com
In addition to inducing apoptosis, derivatives of this compound can also modulate the cell cycle, leading to arrest at specific phases and thereby preventing cancer cell proliferation. Research has shown that compound 7h , a 2,6,9-trisubstituted purine, causes cell cycle arrest at the S-phase in HL-60 cells. semanticscholar.org This indicates that the compound interferes with DNA replication, a critical step for cell division.
The modulation of the cell cycle is a key anticancer mechanism. For instance, a decrease in cyclin E and cdk2 levels, as observed with compound 19 , can disrupt the G1/S transition of the cell cycle. nih.gov
Underlying Cellular Mechanisms
Enzyme Inhibition Profiling of this compound Analogues
The biological activities of these purine derivatives are often rooted in their ability to inhibit the function of specific enzymes that are critical for cancer cell growth and survival.
A significant body of research has focused on the kinase inhibitory potential of this compound analogues. nih.gov Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.
KINOMEscan™ profiling, a high-throughput screening method, has been employed to identify the kinase targets of these compounds. This analysis revealed that compound 19 selectively interacts with Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK). nih.gov ALK is a receptor tyrosine kinase involved in cell growth, and its aberrant activation is implicated in several cancers. nih.gov
Another compound, 56 , was found to interact with discoidin domain-containing receptor 2 (DDR2). nih.gov The selective inhibition of these kinases by purine analogs underscores their potential as targeted cancer therapeutics. The interaction of these compounds within the binding sites of their target kinases has been further investigated through molecular docking and dynamics simulations, providing insights into the structural basis of their inhibitory activity. nih.gov
Inhibition of Other Enzyme Systems (e.g., Lipoxygenase, Thymidine Kinase)
Currently, there is limited specific information available in the public domain regarding the inhibitory activity of this compound or its close analogs against lipoxygenase and thymidine kinase.
Receptor Modulation and Ligand-Receptor Interaction Studies
The primary mechanism of action for this compound and related compounds involves its interaction with several key receptor systems, most notably the cannabinoid and Hedgehog signaling pathways.
The purinergic system, which includes P2X ligand-gated ion channels and P2Y G-protein coupled receptors, is crucial for a variety of physiological processes. tocris.comnih.gov These receptors are activated by extracellular nucleotides like ATP and ADP. tocris.comunife.it While the purine scaffold is the core structure of endogenous purinergic ligands, extensive literature searches did not yield specific data on the direct antagonistic or agonistic activity of this compound at P2X or P2Y receptors. Research has largely focused on other targets, leaving its profile at purinergic receptors uncharacterized in the public domain.
A significant area of investigation for 6-piperazin-1-yl-purine derivatives has been their activity at the Cannabinoid Receptor Type 1 (CB1). These compounds have been developed as analogues of otenabant, a known CB1 inverse agonist. nih.gov The primary goal of this research has been to create peripherally restricted CB1 antagonists, which could offer therapeutic benefits for metabolic disorders without the centrally mediated psychiatric side effects that led to the withdrawal of earlier CB1 antagonists like rimonabant. nih.govnih.gov
The core structure, a 6-piperazinyl-purine, has been shown to be highly active in hCB1 binding assays. nih.gov Structure-activity relationship (SAR) studies have involved modifying the piperazine group to enhance potency and selectivity over the CB2 receptor. These modifications have included the addition of various alkyl, aryl, and heteroaryl groups through connectors like amides, sulfonamides, carbamates, and ureas. nih.govnih.gov These efforts have led to the discovery of potent hCB1 antagonists with high selectivity over hCB2. nih.gov For instance, switching from a 4-aminopiperidine group to a piperazine group was explored to better understand SAR and produce compounds with limited brain penetration. nih.gov
Docking studies suggest that the purine core and its substituents bind within the orthosteric hCB1 binding site, with different moieties targeting specific lipophilic and polar pockets, which differs significantly from the hCB2 binding site. nih.gov This allows for the design of highly selective molecules.
| Compound Analogue | Modification | hCB1 Potency (Ke or Ki) | CB1/CB2 Selectivity | Key Finding |
|---|---|---|---|---|
| Methyl piperazine analogue (5) | N-methyl on piperazine | Ke = 120 nM / Ki = 3 nM | Data not specified | Demonstrates high activity of the core scaffold. nih.gov |
| Methyl sulfonamide analogue (9) | Methyl sulfonamide on piperazine | Ke = 3 nM | ~68-fold | Improved potency compared to the simple methyl piperazine. nih.gov |
| Aryl urea analogue (65) | Aryl urea on piperazine | Ki = 4 nM | >10,000-fold | Highly potent and selective with reduced brain penetration. nih.gov |
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and can contribute to the growth of various cancers when aberrantly activated. nih.govnih.gov The G-protein coupled receptor Smoothened (SMO) is an essential component of this pathway and has become a primary target for anticancer drug development. nih.govnih.gov
Researchers have successfully designed and synthesized novel SMO antagonists based on a 2,6,9-trisubstituted purine scaffold. nih.gov The design strategy involved utilizing the purine core and incorporating fragments from other known SMO antagonists. The synthesis of these compounds often starts from 2-chloro-6-fluoro-purine, which undergoes substitution at the 6-position (with moieties like aryl-piperazine) and the 2-position (with aniline derivatives), followed by alkylation at the N-9 position. nih.gov
These purine-based derivatives have demonstrated potent inhibition of the Hh pathway. Biological testing in Hh-dependent cancer cell lines revealed that specific compounds could induce cell cycle arrest and apoptosis, and downregulate the expression of Hh-target genes such as PTCH and GLI1. nih.gov The activity of these compounds confirms that the purine scaffold is a viable starting point for developing novel and selective SMO antagonists. nih.gov
| Compound Series | Scaffold | Mechanism | Biological Effect | Reference |
|---|---|---|---|---|
| 2,6,9-trisubstituted purines | Purine core with substitutions at C2, C6, and N9 | Antagonism of the SMO receptor | Inhibition of cell growth, induction of apoptosis, downregulation of GLI1 expression | nih.gov |
| Compound 4s | A specific 2,6,9-trisubstituted purine derivative | SMO antagonism | Selective cytotoxicity to cancer cells, cell cycle arrest | nih.gov |
G Protein-Coupled Receptors (GPCRs) represent a large family of transmembrane receptors that are the targets for a majority of drugs currently in clinical use. nih.gov Beyond the well-documented interactions with CB1 and SMO receptors, there is a lack of specific research in the public domain detailing the modulatory effects of this compound on other GPCRs. Comprehensive screening and receptor profiling studies would be necessary to elucidate its broader GPCR activity profile.
Broader Biological Activities
While the compound's core structure is related to endogenous purines that play a role in inflammation and immune responses via purinergic signaling, iu.edu there is currently no direct scientific literature available that specifically investigates or establishes the anti-inflammatory or immunomodulatory properties of this compound. Research has remained focused on its utility as a receptor antagonist in oncology and metabolic diseases.
Antimicrobial Activities
Thorough searches of chemical and biological research databases did not yield any studies that have investigated or reported on the antimicrobial properties of this compound. Consequently, there is no data available to create a data table or provide detailed research findings on its potential antibacterial or antifungal effects.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Elucidation of Critical Pharmacophores and Structural Determinants for Observed Biological Activities
The purine (B94841) ring system serves as a fundamental scaffold for designing ligands that target a wide array of biological entities, particularly protein kinases, due to its resemblance to the endogenous ligand adenosine (B11128) triphosphate (ATP). imtm.cz For the 2-chloro-6-piperazin-1-yl-9H-purine series, the essential pharmacophore generally consists of:
The Purine Core : Acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the target protein, a common feature for kinase inhibitors.
The C6-Piperazinyl Group : This bulky substituent extends into a solvent-exposed region or a specific sub-pocket of the binding site. The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors or donors, and the ring itself provides a point for further substitution to modulate properties like potency, selectivity, and solubility. nih.govnih.gov
The C2-Chloro Substituent : This group can influence the electronic properties of the purine ring and make specific interactions within the binding pocket. In some cases, it enhances binding affinity. researchgate.net
The N9-Substituent : Modifications at this position are often directed towards a solvent-exposed area, allowing for the introduction of various groups to fine-tune physicochemical properties and explore additional binding interactions. imtm.cznih.gov
QSAR and molecular docking studies have been instrumental in constructing models that map these structural features to biological activity, aiding in the rational design of new, more effective compounds. researchgate.net
Impact of Substituent Variations at C2, C6, and N9 Positions on Potency and Selectivity
Systematic modifications at the C2, C6, and N9 positions of the purine scaffold have been shown to have a profound impact on the resulting compound's potency and selectivity. imtm.cz
C2 Position : While the parent compound features a chlorine atom, variations are possible. However, 3D-QSAR studies have indicated that introducing bulky substituents at the C2 position is generally unfavorable for cytotoxic activity in certain cancer cell lines. imtm.cz The presence of a chlorine atom is sometimes found to enhance antimycobacterial activity in related 9-benzyl-6-(2-furyl)purines. researchgate.net
C6 Position : The substituent at the C6 position is critical for activity. The presence of an arylpiperazinyl system at this position has been identified as beneficial for cytotoxic activity. imtm.cz Further functionalization of the distal nitrogen of the piperazine ring with groups like amides, sulfonamides, carbamates, and ureas allows for extensive SAR exploration. nih.gov These modifications can access different binding pockets and significantly alter the compound's physical properties and target selectivity. For example, in a series of cannabinoid receptor 1 (CB1) inverse agonists, functionalizing the piperazine led to compounds with high potency and selectivity. nih.gov
N9 Position : The N9 position is frequently substituted to enhance binding affinity and selectivity. imtm.cz In the development of Bcr-Abl inhibitors, alkylation at the N9 position with groups like methylcyclopropyl was a key step in the synthesis of potent compounds. nih.gov For anticancer agents, N-alkyl substitutions are analyzed for their effect on antitumor activity. imtm.cz The introduction of a cyclopentyl group at N9 has been explored in purine analogs targeting Src kinase in hepatocellular carcinoma. nih.gov
The following interactive table summarizes the general effects of substitutions at these key positions on the biological activity of purine derivatives.
| Position | Type of Substitution | General Impact on Activity | Reference |
| C2 | Bulky Groups | Generally unfavorable for cytotoxicity. | imtm.cz |
| C2 | Chlorine | Can enhance activity in certain contexts (e.g., antimycobacterial). | researchgate.net |
| C6 | Arylpiperazinyl System | Beneficial for cytotoxic activity. | imtm.cz |
| C6 | Functionalized Piperazine (amides, ureas, etc.) | Allows for fine-tuning of potency and selectivity. | nih.gov |
| N9 | Alkyl/Cycloalkyl Groups | Can enhance binding affinity and modulate physicochemical properties. | imtm.cznih.govnih.gov |
Analysis of Steric and Electronic Property Contributions to Biological Efficacy (e.g., 3D-QSAR Models)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), are powerful tools for dissecting the contributions of steric and electronic properties to biological activity. imtm.cz
In studies on 2,6,9-trisubstituted purine derivatives as potential anticancer agents, 3D-QSAR models revealed that steric properties had a more significant influence on cytotoxicity than electronic properties, accounting for approximately 70% of the contribution compared to 30% for electronics. imtm.cz The models indicated that bulky groups at the C2 position were detrimental, while an arylpiperazinyl system at C6 was favorable for activity. imtm.cz These findings provide a quantitative basis for the SAR observations and guide the design of new analogs.
Similarly, 3D-QSAR studies on purine derivatives as inhibitors of specific enzymes like EGFR or Bcr-Abl help to rationalize the design of new molecules. nih.govresearchgate.net These models generate contour maps that visualize regions where steric bulk or specific electronic features (e.g., positive or negative charges) would enhance or diminish activity, providing a roadmap for medicinal chemists. researchgate.net
Regioisomeric Influences on Biological Activity Profiles
In the synthesis of N-substituted purines, the alkylation or arylation of the purine ring can lead to the formation of different regioisomers, most commonly at the N9 and N7 positions. The biological activity of these isomers can differ significantly.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Characterizing Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 2-chloro-6-piperazin-1-yl-9H-purine, while specific docking studies on this exact molecule are not extensively published, a wealth of information can be extrapolated from studies on structurally similar purine (B94841) derivatives. These studies provide valuable insights into the likely binding modes and key interactions that would govern its affinity for various protein targets, particularly kinases. nih.govmdpi.comnih.gov
Studies on 2,6,9-trisubstituted purine derivatives have consistently highlighted the importance of the substituent at the C6 position, in this case, the piperazinyl group, for achieving potent biological activity. imtm.cznih.gov Docking simulations of related compounds into the ATP-binding site of cyclin-dependent kinases (CDKs), for instance, reveal a common binding pattern. mdpi.comnih.gov The purine core typically forms crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitor binding. For this compound, the N9-H and the N7 nitrogen of the purine ring are predicted to act as hydrogen bond donors and acceptors, respectively, with the backbone of key hinge residues.
The piperazine (B1678402) moiety at the C6 position often extends towards the solvent-exposed region of the binding pocket, where it can form additional interactions. Depending on the specific target, the terminal nitrogen of the piperazine could engage in hydrogen bonding or electrostatic interactions with charged or polar residues. mdpi.com The chlorine atom at the C2 position, while seemingly simple, plays a significant role in modulating the electronic properties of the purine ring and can engage in halogen bonding or occupy a hydrophobic subpocket, further anchoring the ligand. acs.org
For example, in a study on CDK2 inhibitors, molecular docking revealed that residues such as Asp86, Glu81, Leu83, and Lys89 are crucial for forming hydrogen bonds with purine-based ligands. mdpi.comnih.gov It is highly probable that this compound would adopt a similar binding pose, with its piperazinyl group making favorable contacts within the active site.
Table 1: Predicted Key Interactions of this compound Based on Docking Studies of Analogs
| Ligand Moiety | Predicted Interacting Residues (Example Target: CDK2) | Type of Interaction |
| Purine N9-H | Hinge Region Backbone (e.g., Leu83) | Hydrogen Bond Donor |
| Purine N7 | Hinge Region Backbone (e.g., Leu83) | Hydrogen Bond Acceptor |
| Piperazine N-H | Acidic/Polar Residues (e.g., Asp86, Glu81) | Hydrogen Bond/Electrostatic |
| C2-Chlorine | Hydrophobic Pocket | Halogen Bond/Hydrophobic |
Molecular Dynamics Simulations to Investigate Dynamic Binding Conformations
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes that may occur over time. mdpi.comrsc.org For a flexible molecule like this compound, with its rotatable piperazine ring, MD simulations are crucial for a comprehensive understanding of its binding mechanism.
MD simulations performed on related purine-based kinase inhibitors have demonstrated that the initial docking pose is often stable, with the key hydrogen bonds in the hinge region being maintained throughout the simulation. mdpi.comnih.gov These simulations also shed light on the flexibility of the piperazine group, showing how it can adopt various conformations to optimize its interactions with the surrounding residues. This dynamic behavior can be critical for achieving high affinity and selectivity.
In Silico Prediction of Binding Affinities and Target Selectivity Profiles
The prediction of binding affinity is a key goal of computational chemistry in drug discovery. nih.govarxiv.orged.ac.uk Various in silico methods, ranging from scoring functions in docking programs to more rigorous free energy calculations, are employed to estimate how strongly a ligand will bind to its target. rsc.org For this compound, its predicted binding affinity would be a composite of the various interactions described above.
Studies on similar purine derivatives have shown a good correlation between computationally predicted binding affinities and experimentally determined potencies. researchgate.net For instance, in a study of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, docking studies were used to calculate binding affinities against P70-S6K1 and PI3K-δ kinases, identifying compounds with high predicted affinities. researchgate.net These findings suggest that this compound could also exhibit significant affinity for these or related kinases.
Target selectivity is another critical aspect that can be explored using computational methods. By docking this compound into the binding sites of various kinases or other potential targets, a selectivity profile can be predicted. Subtle differences in the amino acid composition and shape of the binding pockets across different proteins can lead to significant variations in binding affinity, which can be captured by in silico models. rsc.org This allows for the early identification of potential off-target effects and provides a rationale for designing more selective inhibitors.
Applications in Ligand-Based and Structure-Based Drug Design
The structural information and interaction patterns gleaned from computational studies of this compound and its analogs have direct applications in both ligand-based and structure-based drug design.
In ligand-based drug design , the known structure-activity relationships (SAR) of purine derivatives can be used to guide the design of new compounds with improved properties. researchgate.netrsc.org For example, 3D-QSAR (Quantitative Structure-Activity Relationship) models built from a series of purine analogs can identify the key steric and electronic features required for high activity. imtm.cznih.gov The insights from such models would suggest that modifications to the piperazine ring or substitution at the N9 position of this compound could lead to enhanced potency or selectivity.
In structure-based drug design , the docked pose of this compound within a specific target's binding site serves as a blueprint for rational drug design. acs.org For example, if the piperazine moiety is shown to be in proximity to an unoccupied hydrophobic pocket, a medicinal chemist could design derivatives with appended hydrophobic groups to exploit this interaction, thereby increasing binding affinity. This iterative process of computational modeling, chemical synthesis, and biological testing is a powerful paradigm for modern drug discovery. nih.gov
Advanced Academic Research Avenues and Future Directions
Development of Highly Selective Chemical Probes for Purine-Related Biological Systems
A critical area of future research is the development of highly selective chemical probes based on the 2-chloro-6-piperazin-1-yl-9H-purine scaffold. Chemical probes are specialized small molecules used to study and manipulate the function of proteins and biological pathways in their native cellular environment. mskcc.org By designing probes derived from this purine (B94841) structure, researchers can gain deeper insights into the roles of purine-binding proteins, often referred to as the "purinome."
The development process for these probes involves modifying the core scaffold with specific functional groups. For instance, attaching a fluorescent dye allows for the visualization of the probe's localization within cells using techniques like fluorescence microscopy. Alternatively, incorporating a biotin (B1667282) tag enables the isolation and identification of protein targets through affinity purification and mass spectrometry-based proteomics. mskcc.org The synthesis of such probes, derived from chemical intuition rather than large-scale screening, provides novel chemical entities to explore protein biology. mskcc.org These tools are invaluable for understanding the complex signaling networks that purine-binding proteins regulate and for validating new drug targets. gu.se
Table 1: Types of Chemical Probes Based on Purine Scaffolds and Their Applications
| Probe Type | Functional Moiety | Primary Application | Example Research Area |
|---|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., FITC) | Cellular imaging, flow cytometry | Tracking the subcellular localization of a target protein mskcc.org |
| Affinity Probe | Biotin or Solid-Support Linker | Target identification and validation, proteomic analysis | Isolating and identifying binding partners of a purine derivative mskcc.org |
| Radiolabeled Probe | Radioisotope (e.g., ¹²⁴I) | In vivo imaging (e.g., PET scans) | Visualizing drug distribution and target engagement in living organisms mskcc.org |
| Photocaged Inhibitor | Photolabile Protecting Group | Spatio-temporal control of protein inhibition | Studying the effect of time-sensitive protein inhibition on developmental processes gu.se |
Identification and Validation of Novel Molecular Targets for this compound Derivatives
While purine analogs are known to target a range of proteins, a significant future direction involves identifying and validating novel molecular targets for derivatives of this compound. The versatility of the purine scaffold allows it to interact with a wide variety of enzymes and receptors that are crucial in disease pathogenesis. nih.govrsc.org
Potential targets for new derivatives include protein kinases, which are often dysregulated in cancer. mdpi.com Specific examples include cyclin-dependent kinases (CDKs), which control cell cycle progression, and heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability of many oncogenic proteins. mdpi.comnih.gov Other enzyme families of interest are phosphodiesterases (PDEs), which regulate intracellular signaling, and various P2 purinergic receptors involved in inflammation and neurotransmission. nih.govnih.govnih.gov
The identification process increasingly relies on advanced bioinformatics and computational methods. nih.gov Molecular docking, for example, can predict the binding affinity of newly designed purine derivatives against a library of known protein structures, helping to prioritize compounds for synthesis and experimental testing. rsc.orgmdpi.com Once potential targets are identified computationally, their biological relevance must be validated through biochemical assays and cell-based experiments. mdpi.com
Table 2: Potential Molecular Targets for Purine Derivatives
| Molecular Target Class | Example Target | Biological Function | Relevance to Disease |
|---|---|---|---|
| Protein Kinases | CDKs, EGFR, BRAFV600E | Cell cycle control, signal transduction | Cancer, inflammatory disorders mdpi.commdpi.com |
| Molecular Chaperones | Hsp90 | Protein folding and stability | Cancer, neurodegenerative diseases nih.gov |
| Phosphodiesterases | PDE4B, PDE6D | Second messenger signaling (cAMP/cGMP) | Inflammation, neurological disorders nih.govnih.gov |
| Purinergic Receptors | P2X3, P2X7, P2Y12 | ATP-gated ion channels, GPCR signaling | Pain, inflammation, thrombosis nih.govnih.gov |
| Bromodomains | BRD9 | Recognition of acetylated histones | Cancer, inflammation mdpi.com |
Strategies for Enhancing Target Specificity and Efficacy through Rational Design
A key challenge in drug development is creating compounds that are both highly effective and specific for their intended target, thereby minimizing off-target effects. Rational design, guided by structure-activity relationship (SAR) studies, is a powerful strategy to optimize derivatives of this compound. nih.govnih.gov
This approach involves systematically modifying the chemical structure of the purine scaffold and evaluating how these changes affect biological activity. For the this compound core, key positions for modification include:
The C2 position: Substituting the chlorine atom with different chemical groups can significantly alter target binding and selectivity.
The N9 position: Adding various alkyl or aryl groups can influence pharmacokinetic properties and interactions with the target protein. nih.gov
The piperazine (B1678402) ring: Modifications to this moiety can fine-tune the compound's interaction with the active site of the target enzyme or receptor. nih.gov
Computational tools like molecular docking play a crucial role in this process by predicting how structural modifications will impact the binding mode and affinity of the compound within the target's active site. mdpi.com This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to exhibit improved potency and selectivity, accelerating the development of optimized drug candidates.
Table 3: Rational Design Strategies for Modifying the Purine Scaffold
| Modification Site | Type of Modification | Potential Impact | Guiding Methodology |
|---|---|---|---|
| C2-position of Purine Ring | Substitution of chlorine with other halogens, amines, or alkyl groups | Altering selectivity and potency against kinase targets | SAR studies, comparative bioassays nih.gov |
| N9-position of Purine Ring | Addition of various alkyl chains or aromatic rings | Improving cell permeability, modulating target binding | SAR studies, pharmacokinetic analysis nih.gov |
| Piperazine Moiety | Substitution on the distal nitrogen atom | Enhancing interactions with the target's binding pocket | Molecular docking, synthesis of hybrid molecules nih.gov |
| Overall Scaffold | Creation of hybrid molecules (e.g., purine-pyrazole) | Developing dual-target inhibitors, expanding therapeutic potential | Fragment-based drug design mdpi.com |
Investigation of Synergistic Effects in Combination Therapies Utilizing Purine Scaffolds
To overcome drug resistance and enhance therapeutic outcomes, especially in complex diseases like cancer, researchers are increasingly exploring combination therapies. mdpi.com Purine-based compounds are promising candidates for such strategies due to their ability to modulate multiple cellular pathways. A synergistic effect occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. miami.edumdpi.com
Future research will focus on identifying synergistic combinations involving novel derivatives of this compound. For example, Hsp90 inhibitors derived from a purine scaffold have been shown to sensitize ovarian cancer cells to cisplatin, a conventional chemotherapy agent. nih.gov Similarly, certain purine analogs can make multidrug-resistant cancer cells more susceptible to treatment with doxorubicin. scispace.com Another approach is the development of single molecules designed to hit multiple targets simultaneously, which can offer a more controlled way to achieve a synergistic effect compared to administering separate drugs. mdpi.com
Table 4: Examples of Combination Strategies with Purine Scaffolds
| Purine-Based Agent Class | Combination Partner | Disease/Model | Observed Synergistic Effect |
|---|---|---|---|
| Hsp90 Inhibitors | Cisplatin | Ovarian Cancer | Synergistic inhibition of cell growth and tumor invasion nih.gov |
| Purine Analogs (e.g., Sulfinosine) | 8-Cl-cAMP | Neuroblastoma Cell Line | Synergistic cell growth inhibition scispace.com |
| General Purine Analogs | Doxorubicin | Multidrug-Resistant Cell Line | Sensitization of resistant cells to chemotherapy scispace.com |
| Dual EGFR/BRAF Inhibitors | N/A (Single Molecule) | Cancer Cell Lines | Designed to overcome resistance by hitting two targets at once mdpi.com |
Exploration of New Therapeutic Applications for Purine-Based Compounds in Emerging Disease Areas
While purine analogs are well-established in oncology and virology, the structural versatility of the purine scaffold suggests their potential utility in a much broader range of diseases. nih.govmdpi.comnih.gov A significant future direction is the exploration of new therapeutic applications for compounds derived from this compound in emerging disease areas.
One promising field is neurodegeneration. Aberrant protein signaling is a hallmark of diseases like Alzheimer's, and purine-scaffold Hsp90 inhibitors have already shown preclinical effectiveness in models of these conditions. nih.gov Another area is the treatment of inflammatory and autoimmune diseases, where purine analogs like azathioprine (B366305) are already used as immunomodulators. scispace.comnih.gov New derivatives could offer improved efficacy or safety profiles. Furthermore, the purine scaffold has shown promise in developing agents to combat parasitic diseases, including malaria and leishmaniasis, as well as fungal and bacterial infections. nih.govnih.gov The discovery of purinosomes and their link to cell metabolism also opens up new therapeutic possibilities for targeting purine pathways in non-cancerous proliferative diseases. nih.gov
Table 5: Emerging Therapeutic Areas for Purine-Based Compounds
| Emerging Disease Area | Therapeutic Rationale | Potential Molecular Targets |
|---|---|---|
| Neurodegenerative Diseases (e.g., Alzheimer's) | Modulation of aberrant protein accumulation and signaling | Hsp90, Protein Kinases nih.gov |
| Autoimmune and Inflammatory Disorders | Immunomodulation, inhibition of inflammatory pathways | P2X7 Receptors, Kinases, Thiopurine pathways nih.goveurekaselect.comscispace.com |
| Parasitic Infections (e.g., Malaria, Leishmaniasis) | Inhibition of essential parasite enzymes | Parasite-specific kinases or metabolic enzymes nih.govnih.gov |
| Cardiovascular Conditions | Cardioprotection, modulation of purinergic signaling | P2 Receptors, Adenosine (B11128) Receptors nih.gov |
| Non-neoplastic Proliferative Diseases | Targeting purine metabolism and purinosome formation | Enzymes in the purine biosynthesis pathway nih.gov |
Table of Mentioned Compounds
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-6-piperazin-1-yl-9H-purine derivatives?
A widely used method involves nucleophilic substitution at the 6-position of the purine scaffold. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can react with piperazine derivatives under reflux conditions in toluene with a palladium catalyst (e.g., Pd(Ph₃)₄) to introduce the piperazinyl group . Purification typically employs column chromatography (e.g., EtOAc/hexane gradients) and characterization via ¹H/¹³C NMR, mass spectrometry (MS), and HPLC (>95% purity) . Modifications at the 8- and 9-positions (e.g., chlorophenyl groups) are achieved via Suzuki-Miyaura coupling or direct halogenation .
Q. How can researchers confirm the structural integrity of synthesized this compound compounds?
Key techniques include:
- NMR Spectroscopy : ¹H NMR (300 MHz, CDCl₃) identifies aromatic protons (δ 7.1–8.5 ppm) and piperazine protons (δ 3.7–4.5 ppm). ¹³C NMR confirms carbonyl (δ 165–175 ppm) and quaternary carbons .
- Mass Spectrometry : ESI-MS detects molecular ions (e.g., m/z 521.4 [M+1]⁺) .
- HPLC : Purity validation (>95%) using reverse-phase columns (e.g., C18) with UV detection .
Advanced Research Questions
Q. How can reaction yields for 6-piperazinylpurine derivatives be optimized?
Yields depend on:
- Catalyst Selection : Pd(Ph₃)₄ improves cross-coupling efficiency (e.g., 68–74% yields in Suzuki reactions) .
- Solvent and Temperature : Refluxing toluene or DMF at 80–110°C enhances nucleophilic substitution .
- Purification : Gradient elution in column chromatography minimizes byproduct retention . For example, compound 35 achieved 74% yield after optimizing reaction time (12 h) and solvent (toluene) .
Q. What strategies resolve discrepancies in pharmacological activity data across batches?
- Impurity Analysis : Use HPLC to identify contaminants (e.g., unreacted starting materials) affecting bioactivity .
- Dose-Response Replication : Repeat assays (e.g., cannabinoid receptor binding) under standardized conditions to confirm EC₅₀ values .
- Statistical Validation : Apply ANOVA or t-tests to assess inter-batch variability (α = 0.05) .
Q. How can computational tools aid in understanding the biological interactions of this compound?
- Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions (e.g., with CB1/CB2 receptors) using crystallographic data .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond angles and torsional strain (e.g., piperazine ring conformation) . ORTEP-III visualizes thermal ellipsoids for assessing structural rigidity .
Q. What methodologies validate the stability of this compound under physiological conditions?
- pH Stability Studies : Incubate compounds in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., melting points 71–211°C in derivatives ).
- Metabolic Stability : Use liver microsome assays to measure half-life (t₁/₂) and identify major metabolites .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting crystallographic data in structural reports?
- Multi-Software Validation : Compare refinement results from SHELXL and alternative programs (e.g., Olex2) to identify systematic errors .
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model twinning in high-symmetry crystals .
- Deposition in Public Databases : Cross-validate structures with the Cambridge Structural Database (CSD) or PubChem .
Q. What protocols ensure reproducibility in pharmacological studies of purine derivatives?
- Standardized Assays : Use cell lines (e.g., HEK293T expressing CB1) with consistent passage numbers .
- Blind Testing : Mask compound identities during activity screening to reduce bias .
- Data Transparency : Share raw NMR/MS files via repositories like Zenodo to enable peer validation .
Methodological Best Practices
Q. How to design SAR (Structure-Activity Relationship) studies for 6-piperazinylpurines?
- Substitution Patterns : Systematically vary substituents at positions 2, 8, and 9 (e.g., Cl, CF₃, aryl groups) .
- Piperazine Modifications : Introduce acyl (e.g., trifluoroacetyl) or sulfonyl groups to alter lipophilicity and H-bonding .
- Activity Clustering : Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. What safety protocols are critical when handling chlorinated purine intermediates?
- Waste Management : Segregate halogenated byproducts for professional disposal to avoid environmental contamination .
- PPE Requirements : Use nitrile gloves, fume hoods, and respiratory protection during synthesis .
- Emergency Procedures : Neutralize spills with sodium bicarbonate and evacuate upon inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
